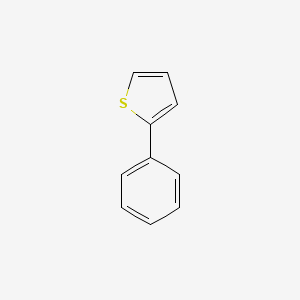

2-Phenylthiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRGDKFLFAYRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00876227 | |

| Record name | 2-PHENYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-55-8, 56842-14-9 | |

| Record name | 2-Phenylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2-phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHENYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenylthiophene: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-phenylthiophene, a pivotal heterocyclic aromatic compound. Identified by its CAS number 825-55-8 , this molecule serves as a versatile building block in diverse fields, from medicinal chemistry to materials science.[1][2][3][4][5][6] We will delve into its fundamental properties, a validated synthesis protocol, spectroscopic characterization, and key applications, offering field-proven insights for researchers, chemists, and professionals in drug development.

Core Physicochemical Properties

This compound is a stable, aromatic compound featuring a phenyl group substituted at the 2-position of a thiophene ring.[7] At room temperature, it typically appears as a white to light beige crystalline solid, which simplifies handling and measurement in a laboratory setting.[1][6] Its stability at moderately high temperatures is indicated by a high boiling point, making it suitable for reactions that require heating.[1]

A summary of its key quantitative properties is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 825-55-8 | [1][2][4] |

| Molecular Formula | C₁₀H₈S | [1][2][4][6] |

| Molecular Weight | 160.24 g/mol | [2][3][4][5] |

| Appearance | White to light beige crystalline solid | [1][6][7] |

| Melting Point | 34-36 °C (lit.) | [1][2][3][5][8] |

| Boiling Point | 256 °C (lit.) | [1][2][5][6][8] |

| Density | ~1.065 g/cm³ | [1] |

| Flash Point | 109 °C (closed cup) | [2][5] |

| Storage Temperature | 2-8°C | [2][5][6] |

Synthesis Protocol: Nickel-Catalyzed Cross-Coupling

The synthesis of this compound is reliably achieved via a nickel-catalyzed cross-coupling reaction. This method, adapted from established literature, couples a Grignard reagent with a halogenated thiophene.[9] The causality behind this choice lies in the efficiency and robustness of transition-metal catalysis for forming C-C bonds between sp²-hybridized carbon atoms.

Principle: The reaction involves the coupling of phenylmagnesium bromide (a Grignard reagent) with 2-bromothiophene, catalyzed by a bis(phosphine)nickel(II) complex. The nickel catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps that constitute the catalytic cycle.

Caption: Key application areas for this compound.

-

Organic Electronics: this compound serves as a crucial building block for organic semiconductors. [6]Its structure is incorporated into materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), where it helps to enhance charge transport and light-emitting efficiency. [6][7]* Pharmaceutical and Agrochemical Synthesis: It is a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. [1][6]Its thiophene core is a component of many biologically active molecules. [10]For example, it is used to prepare derivatives like 3-(5-phenylthiophen-2-yl)cyclohex-2-enone, a class of compounds with potential biological activity. [10]* Conductive Polymers: The molecule can undergo polymerization to create materials with conductive properties, which have potential applications in flexible electronics and sensors. [6][7]

Safety and Handling Protocols

Proper handling of this compound is essential for laboratory safety. It is classified as an irritant.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [11]* Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. [11][12]Work in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors. [12]* First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. [11][12] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [11][12] * Inhalation: Move the person to fresh air. [11][12] * Ingestion: Rinse mouth with water. [12]In all cases of significant exposure, seek medical attention. [11][12]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically refrigerated at 2-8°C. [2][5][6][12]* Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. [12]

-

References

- Unlocking Chemical Synthesis: Properties of this compound. Surfactant Chemical Co., Ltd.

- This compound 95 825-55-8. Sigma-Aldrich.

- Synthesis of this compound. PrepChem.com.

- This compound CAS#: 825-55-8.

- This compound | C10H8S | CID 69999. PubChem, NIH.

- CAS 825-55-8: this compound. CymitQuimica.

- This compound | 825-55-8. ChemicalBook.

- This compound. Chem-Impex.

- This compound - Safety D

- This compound Safety D

- SAFETY DATA SHEET - this compound. Fisher Scientific.

- This compound 825-55-8. TCI EUROPE N.V.

- What is the applic

- This compound - 825-55-8, C10H8S, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-苯基噻吩 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | C10H8S | CID 69999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 825-55-8 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CAS 825-55-8: this compound | CymitQuimica [cymitquimica.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. prepchem.com [prepchem.com]

- 10. Page loading... [guidechem.com]

- 11. georganics.sk [georganics.sk]

- 12. fishersci.com [fishersci.com]

physical and chemical properties of 2-Phenylthiophene

An In-Depth Technical Guide to 2-Phenylthiophene: Properties, Reactivity, and Applications

Abstract

This compound (CAS No. 825-55-8) is a heterocyclic aromatic compound of significant interest in both academic research and industrial applications. Comprising a phenyl group substituted at the 2-position of a thiophene ring, this molecule serves as a critical building block in the fields of materials science, organic electronics, and medicinal chemistry. Its unique electronic structure, arising from the electron-rich, sulfur-containing thiophene moiety conjugated with the phenyl system, imparts valuable photophysical and chemical properties. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic signatures, chemical reactivity, and synthetic methodologies related to this compound. Furthermore, it delves into its key applications, particularly as a precursor for organic semiconductors and its relevance in drug development, including metabolic considerations. This document is intended for researchers, chemists, and materials scientists seeking a detailed technical understanding of this versatile compound.

Introduction to this compound

This compound is a stable, crystalline solid at room temperature, characterized by a five-membered thiophene ring bound to a phenyl group.[1][2] This structural arrangement creates an extended π-conjugated system that is fundamental to its utility. The sulfur heteroatom in the thiophene ring not only influences the molecule's aromaticity and electronic properties but also provides a reactive site for further functionalization.[2]

The compound's significance stems from its role as a versatile intermediate. In materials science, it is a foundational component for synthesizing conductive polymers, as well as materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it contributes to efficient charge transport and luminescence.[3] In the pharmaceutical sector, the this compound scaffold is explored for the development of new therapeutic agents, though its metabolic pathways, which can lead to reactive intermediates, are a critical consideration in drug design.[3][4]

Physicochemical Properties

The physical and chemical properties of this compound are well-documented, making it a reliable reagent in various synthetic applications. Its solid nature and moderate stability under heat are advantageous for laboratory handling and reactions requiring elevated temperatures.[2]

| Property | Value | References |

| CAS Number | 825-55-8 | [2][5] |

| Molecular Formula | C₁₀H₈S | [1][2][5] |

| Molecular Weight | 160.23 g/mol | [2][3] |

| Appearance | White to light beige/yellowish crystalline powder or solid | [1][2][3] |

| Melting Point | 34-36 °C | [2][6][7][8] |

| Boiling Point | 256 °C | [2][6][7][8] |

| Density | ~1.0645 g/cm³ (estimate) | [2][8] |

| Refractive Index | ~1.6500 (estimate) | [2][8] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [8][9] |

| Solubility | Moderately soluble in organic solvents | [1] |

| Storage | Store at 2-8°C | [3][8] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of this compound's identity and purity. The primary techniques are Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[5][10]

-

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The protons on the thiophene ring typically appear as multiplets between 7.0 and 7.5 ppm, while the phenyl protons will also reside in this aromatic region, often between 7.2 and 7.7 ppm. A ¹H NMR spectrum has been documented in the literature.[11]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule. Aromatic carbons typically resonate in the range of 120-145 ppm. The carbon atom attached to the sulfur (C5) may show a distinct chemical shift.

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorption bands for this compound include C-H stretching from the aromatic rings (~3100-3000 cm⁻¹), C=C stretching from both the thiophene and phenyl rings (in the 1600-1400 cm⁻¹ region), and characteristic C-S stretching vibrations (~700-600 cm⁻¹).[5][12][13]

-

Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (~160.03).[5]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the electron-rich nature of the thiophene ring, making it susceptible to electrophilic attack.

Electrophilic Aromatic Substitution

This compound readily undergoes electrophilic aromatic substitution (SEAr) reactions such as halogenation, nitration, and Friedel-Crafts acylation.[1][14] The substitution is highly regioselective, with the incoming electrophile preferentially attacking the C5 position (the α-position adjacent to the sulfur and distal to the phenyl group). This preference is due to the superior resonance stabilization of the resulting carbocation intermediate (σ-complex), which allows for delocalization of the positive charge over three atoms, including the sulfur.[14] Attack at the C3 position results in a less stable intermediate with only two resonance contributors.[14]

Oxidation and Metabolism

The sulfur atom in the thiophene ring can be oxidized to form reactive metabolites such as thiophene S-oxides.[4][15] In biological systems, this oxidation is often mediated by cytochrome P450 enzymes. These electrophilic intermediates can react with nucleophiles like glutathione or cellular macromolecules, a mechanism that is linked to the potential hepatotoxicity of some thiophene-containing drugs.[4][16]

Synthesis Protocol: Nickel-Catalyzed Cross-Coupling

A common and effective method for synthesizing this compound is the nickel-catalyzed cross-coupling reaction between a Grignard reagent and a halogenated thiophene. This approach offers good yields and is adaptable for various substituted analogs.

Experimental Protocol: Synthesis from 2-Bromothiophene

This protocol is adapted from a literature procedure.[17]

Objective: To synthesize this compound via a nickel-catalyzed Kumada coupling reaction.

Materials:

-

2-Bromothiophene (0.245 mol)

-

Phenylmagnesium bromide (3M in diethyl ether, 0.328 mol)

-

Bis(1,3-diphenylphosphino)propane nickel(II) chloride [NiCl₂(dppp)] (catalyst, 0.7 g)

-

Dry diethyl ether (200 mL)

-

10% Hydrochloric acid solution (500 mL)

-

Anhydrous magnesium sulfate

-

Distilled water

Procedure:

-

Catalyst Setup: Under a nitrogen atmosphere, add 0.7 g of the NiCl₂(dppp) catalyst to a flask containing 200 mL of dry diethyl ether and stir.

-

Addition of Thiophene: Add 40 g (0.245 mol) of 2-bromothiophene to the catalyst mixture.

-

Grignard Addition: Cool the mixture to 0 °C in an ice bath. Slowly add 113 mL (0.328 mol) of phenylmagnesium bromide solution over a 20-minute period.

-

Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 16 hours.

-

Quenching: After reflux, cool the mixture and pour it into 500 mL of a 10% aqueous hydrochloric acid solution. Shake vigorously in a separatory funnel.

-

Workup: Separate the organic layer. Wash the organic layer with distilled water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain a residue.

-

Purification: Purify the residue by vacuum distillation (b.p. 140 °C at 3 mm Hg) to yield the final product, which slowly solidifies upon standing.

Applications in Research and Development

Organic Electronics and Materials Science

This compound is a cornerstone building block for π-conjugated systems used in organic electronics.[3] Its structure can be readily functionalized, allowing for the tuning of electronic properties. It is a key intermediate for synthesizing larger molecules and polymers used in:

-

Organic Light-Emitting Diodes (OLEDs): Used to create materials that improve charge transport and light-emitting efficiency.[1][3]

-

Organic Photovoltaics (OPVs): Incorporated into donor or acceptor materials to enhance solar cell performance.[3]

-

Conductive Polymers: Can be polymerized to create materials for flexible electronics and sensors.[1][3]

Medicinal Chemistry and Drug Development

The thiophene ring is a common heterocycle in many pharmaceuticals. This compound derivatives are explored for various therapeutic applications due to their ability to interact with biological systems.[3] However, as previously mentioned, the metabolic activation of the thiophene ring is a significant factor in drug safety assessment.[4] Understanding the structure-toxicity relationship is crucial for designing safer and more effective thiophene-based drugs.

Handling, Storage, and Safety

This compound is a combustible solid with a flash point of 109 °C.[9] Standard personal protective equipment (eyeshields, gloves) should be used during handling. It is typically stored in a cool, dry place, often under refrigeration at 2-8 °C, to maintain its stability and purity.[3] Due to its metabolic profile, it is classified as potentially harmful if ingested or in contact with skin.[15] All handling should be performed in a well-ventilated area or fume hood.

Conclusion

This compound is a compound of fundamental importance, bridging basic organic synthesis with advanced applications in materials science and medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity, and versatile synthetic accessibility make it an invaluable tool for researchers. A thorough understanding of its characteristics, from spectroscopic signatures to metabolic pathways, is essential for leveraging its full potential in the development of next-generation electronics and therapeutics.

References

-

DC Fine Chemicals. Unlocking Chemical Synthesis: Properties of this compound. [Link]

-

PrepChem.com. Synthesis of this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69999, this compound. [Link]

-

ChemSynthesis. This compound. [Link]

-

ChemWhat. This compound CAS#: 825-55-8. [Link]

-

ResearchGate. Figure S3. 1 H NMR spectrum (400 MHz, CDCl 3 ) of this compound (3b). [Link]

-

Stenutz. This compound. [Link]

-

Valente, E., et al. (2021). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

-

ResearchGate. Metabolism of this compound (adapted from Dansette and others 2005). [Link]

-

ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]

-

LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. CAS 825-55-8: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C10H8S | CID 69999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound , >95.0%(GC) , 825-55-8 - CookeChem [cookechem.com]

- 8. This compound CAS#: 825-55-8 [m.chemicalbook.com]

- 9. chemwhat.com [chemwhat.com]

- 10. This compound(825-55-8) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. Buy this compound | 825-55-8 [smolecule.com]

- 16. researchgate.net [researchgate.net]

- 17. prepchem.com [prepchem.com]

2-Phenylthiophene molecular structure and weight

An In-depth Technical Guide to the Molecular Structure and Weight of 2-Phenylthiophene

Introduction

This compound is a heterocyclic aromatic compound that has garnered significant attention across various scientific disciplines. Structurally characterized by a phenyl group appended to a thiophene ring, this molecule serves as a pivotal building block in the realms of medicinal chemistry, materials science, and organic synthesis.[1][2] Its unique electronic properties, stemming from the sulfur-containing aromatic ring, make it a valuable precursor for the development of pharmaceuticals, agrochemicals, and advanced organic electronic materials such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2][3][4]

This technical guide offers a comprehensive examination of the molecular structure and molecular weight of this compound. Designed for researchers, scientists, and drug development professionals, this document provides not only foundational data but also the scientific context behind its properties, synthesis, and handling, ensuring a thorough understanding for practical application.

Part 1: Molecular Structure and Physicochemical Properties

A molecule's utility in synthesis and its function in a final product are fundamentally dictated by its structure and physical characteristics. Understanding these aspects is critical for experimental design and material handling.

Chemical Identity

This compound is identified by several key descriptors that ensure its unambiguous classification in chemical databases and literature.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [5][6] |

| Synonyms | Thiophene, 2-phenyl-; 5-Phenylthiophene | [3][7] |

| CAS Number | 825-55-8 | [1][2][5] |

| Molecular Formula | C₁₀H₈S | [1][2][6] |

| SMILES | c1ccc(cc1)-c2cccs2 | [3][6] |

| InChI Key | PJRGDKFLFAYRBV-UHFFFAOYSA-N | [3][5][6] |

Structural Elucidation

The molecular architecture of this compound consists of a five-membered thiophene ring connected at the C2 position to a six-membered phenyl ring.[3] The thiophene ring is an electron-rich aromatic system due to the participation of the sulfur atom's lone pair electrons in the π-system. This inherent electron richness makes the thiophene moiety susceptible to electrophilic substitution reactions.[1][3] The phenyl substituent, in turn, influences the electronic distribution and steric accessibility of the thiophene ring, directing the regioselectivity of further functionalization. This structural arrangement is fundamental to its role as a versatile intermediate in creating more complex molecular frameworks.[2]

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and application in various reaction conditions. It exists as a low-melting solid, simplifying its measurement and transfer in a laboratory setting. Its relatively high boiling point indicates good thermal stability.[1]

| Property | Value | Source(s) |

| Molecular Weight | 160.23 g/mol | [1][2] |

| Appearance | White to light beige crystalline solid/powder | [1][2][8] |

| Melting Point | 34-38 °C | [1][2] |

| Boiling Point | 256 °C | [1][2] |

| Density | ~1.0645 g/cm³ | [1][8] |

| Flash Point | 109 °C | [7][8][9] |

| Solubility | Moderately soluble in organic solvents | [3] |

| Storage Temperature | 2-8 °C | [2][8] |

Part 2: Molecular Weight Determination

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in chemical reactions.

Calculation from Molecular Formula

The molecular weight is derived from the molecular formula, C₁₀H₈S, and the atomic weights of its constituent elements.

-

Carbon (C): 10 atoms × 12.011 u = 120.11 u

-

Hydrogen (H): 8 atoms × 1.008 u = 8.064 u

-

Sulfur (S): 1 atom × 32.06 u = 32.06 u

Total Molecular Weight = 120.11 + 8.064 + 32.06 = 160.234 g/mol

This calculated value aligns with the figures reported in chemical catalogs and databases, which typically range from 160.23 to 160.24 g/mol .[1][6] The minor variations arise from the use of different isotopic abundance data for the atomic weight calculations.

Experimental Verification

In practice, molecular weight is confirmed through mass spectrometry. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. This technique provides definitive experimental validation of the compound's identity and chemical formula.[5]

Part 3: Synthesis and Safe Handling

As a crucial intermediate, the synthesis and handling of this compound are routine procedures in many research and industrial settings. Adherence to established protocols is paramount for achieving high yields and ensuring laboratory safety.

Synthetic Protocol: Nickel-Catalyzed Cross-Coupling

A reliable method for synthesizing this compound involves a nickel-catalyzed Kumada-type cross-coupling reaction. This approach is effective for forming the key carbon-carbon bond between the thiophene and phenyl rings. The causality for this choice rests on the high efficiency and selectivity of transition metal-catalyzed cross-coupling for creating aryl-aryl bonds.

Reaction: 2-Bromothiophene + Phenylmagnesium Bromide → this compound

Step-by-Step Methodology [10]

-

Catalyst Preparation: Under an inert nitrogen atmosphere, add 0.7 g of bis(1,3-diphenylphosphino)propane-nickel(II) chloride catalyst to 200 mL of dry diethyl ether in a suitable reaction vessel and stir.

-

Reactant Addition: Add 40 g (0.245 mol) of 2-bromothiophene to the stirring mixture.

-

Grignard Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add 113 mL (0.328 mol) of phenylmagnesium bromide (3M solution in diethyl ether) over a 20-minute period.

-

Reaction Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 16 hours.

-

Quenching and Extraction: Pour the cooled reaction mixture into 500 mL of a 10% aqueous hydrochloric acid solution and shake. Separate the organic layer.

-

Washing and Drying: Wash the organic layer with distilled water, then dry it over anhydrous magnesium sulfate and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain a residue. Purify the residue by vacuum distillation to yield the final product, this compound.[10]

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling to minimize exposure.[11]

-

Primary Hazards: Harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[7][11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[11][13]

-

Handling: Avoid creating dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[2][8][11]

Conclusion

This compound is a foundational molecule whose utility is directly linked to its distinct molecular structure. The combination of an electron-rich thiophene core with a phenyl substituent provides a platform for extensive chemical modification, making it an indispensable intermediate in the synthesis of a wide array of functional materials and bioactive compounds. A thorough understanding of its molecular weight, physicochemical properties, and safe handling protocols, as detailed in this guide, is essential for any scientist or researcher aiming to leverage its full potential in their work.

References

- Unlocking Chemical Synthesis: Properties of this compound. Google Cloud.

- CAS 825-55-8: this compound. CymitQuimica.

- This compound. Chem-Impex.

- Synthesis of this compound. PrepChem.com.

- This compound 95 825-55-8. Sigma-Aldrich.

- Thiophene, 2-phenyl-. NIST WebBook.

- This compound CAS#: 825-55-8.

- This compound | C10H8S | CID 69999. PubChem - NIH.

- This compound 825-55-8. Tokyo Chemical Industry (India) Pvt. Ltd.

- This compound | 825-55-8. ChemicalBook.

- SAFETY D

- What is the application of this compound? - FAQ. Guidechem.

- SAFETY D

- This compound. Georganics.

- Therapeutic importance of synthetic thiophene. PubMed Central.

- This compound 95 825-55-8. Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 825-55-8: this compound | CymitQuimica [cymitquimica.com]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophene, 2-phenyl- [webbook.nist.gov]

- 6. This compound | C10H8S | CID 69999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound | 825-55-8 [chemicalbook.com]

- 9. 2-フェニルチオフェン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. prepchem.com [prepchem.com]

- 11. fishersci.com [fishersci.com]

- 12. georganics.sk [georganics.sk]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Solubility and Stability of 2-Phenylthiophene for Researchers and Drug Development Professionals

Abstract

2-Phenylthiophene is a heterocyclic aromatic compound increasingly utilized as a key building block in the synthesis of pharmaceuticals and advanced materials.[1] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for optimizing synthetic routes, developing robust formulations, and ensuring regulatory compliance. This guide provides an in-depth analysis of this compound's solubility profile and chemical stability under various stress conditions. It offers field-proven, step-by-step protocols for the experimental determination of these parameters, grounded in authoritative guidelines from the International Council for Harmonisation (ICH). The content herein is designed to equip researchers, chemists, and formulation scientists with the critical knowledge to effectively handle, store, and utilize this compound in their research and development endeavors.

Introduction: The Significance of this compound

This compound (CAS 825-55-8), a molecule comprising a phenyl group attached to a thiophene ring, is a versatile intermediate in organic chemistry.[1] Its unique electronic properties, stemming from the electron-rich sulfur-containing ring, make it a valuable scaffold in medicinal chemistry and materials science.[2] Applications range from the synthesis of novel therapeutic agents to the development of organic semiconductors and light-emitting diodes (OLEDs).[2]

However, to fully exploit its potential, a thorough characterization of its fundamental properties is essential. Solubility dictates the choice of reaction media, purification methods, and formulation solvents, while stability determines its shelf-life, storage conditions, and potential degradation pathways. Neglecting these parameters can lead to failed experiments, impure products, and unreliable data in preclinical and clinical studies. This guide serves as a comprehensive resource for investigating and understanding these critical attributes.

Physicochemical Profile

A foundational understanding of this compound's intrinsic properties is the first step in predicting its behavior. These characteristics, summarized in Table 1, influence both its solubility in various media and its susceptibility to degradation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈S | [1][2] |

| Molecular Weight | 160.24 g/mol | [3][4] |

| Appearance | White to light beige/yellowish crystalline solid | [1][2] |

| Melting Point | 34-36 °C | [1][4] |

| Boiling Point | 256 °C | [1][4] |

| CAS Number | 825-55-8 | [1][2] |

| Storage Temperature | 2-8°C |

Solubility Profile of this compound

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This compound, with its aromatic rings, is predominantly nonpolar in character. This structure suggests it will exhibit good solubility in organic solvents and limited solubility in aqueous media.[5]

Predicted Solubility in Common Solvents

Based on its molecular structure, a qualitative prediction of solubility in various solvent classes can be made. This is invaluable for initial solvent screening for synthesis, chromatography, and formulation.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | High | Similar nonpolar aromatic and aliphatic nature. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Dipole-dipole interactions can solvate the molecule effectively.[2] |

| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding capability of the solvent is less effective for the nonpolar solute. |

| Aqueous | Water, Buffers (pH 3-9) | Low to Insoluble | The nonpolar nature of this compound prevents effective solvation by highly polar water molecules. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is a globally recognized, robust technique for determining the equilibrium solubility of a compound. By agitating an excess of the solid compound in the solvent for an extended period, we ensure that the solution reaches saturation, providing a true measure of its solubility limit at a given temperature.

Protocol:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials, each containing a known volume (e.g., 2 mL) of the selected test solvent.

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. The extended time ensures equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. For faster separation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes.

-

Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a validated HPLC method (see Section 5) against a standard calibration curve of this compound.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Self-Validation: The protocol's integrity is maintained by visually confirming the presence of undissolved solid in each vial before sampling, which verifies that saturation was achieved.

Workflow for Solubility Assessment

Caption: Workflow for the experimental determination of solubility.

Stability Profile and Forced Degradation

Understanding a molecule's intrinsic stability is a critical requirement mandated by regulatory bodies like the ICH.[6] Forced degradation (or stress testing) studies are performed to identify potential degradation products, establish degradation pathways, and validate that analytical methods are "stability-indicating."[6][7] The goal is to induce a target degradation of 5-20%, as this provides sufficient levels of degradants for detection without being unrealistic.[7][8]

Forced Degradation Protocol

Causality: This protocol exposes this compound to a range of harsh conditions (acid, base, oxidation, heat, light) to accelerate its degradation.[6] This simulates the potential stresses a compound might experience during its lifecycle and provides a worst-case scenario for stability.

| Stress Condition | Reagent / Condition | Typical Duration | Rationale |

| Acid Hydrolysis | 0.1 M HCl | 24-72 hours at 60°C | Tests for susceptibility to breakdown in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH | 24-72 hours at 60°C | Tests for susceptibility to breakdown in alkaline environments. |

| Oxidation | 3% H₂O₂ | 24 hours at RT | Simulates oxidative stress; thiophene's sulfur atom can be a target.[6] |

| Thermal | 80°C (in solid state and solution) | 48-72 hours | Evaluates intrinsic thermal stability. |

| Photolytic | ICH-compliant light chamber (≥1.2 million lux-hours and ≥200 watt-hours/m²) | As per ICH Q1B | Assesses degradation upon exposure to light.[6] |

Protocol:

-

Stock Solution: Prepare a stock solution of this compound in acetonitrile (or another suitable solvent) at a concentration of ~1 mg/mL.

-

Stress Sample Preparation:

-

Hydrolysis: Mix 1 mL of stock solution with 1 mL of the acidic or basic solution.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of the oxidative solution.

-

Thermal (Solution): Place a sealed vial of the stock solution in an oven.

-

Thermal (Solid): Place a sample of solid this compound in an oven.

-

Photolytic: Expose both solid and solution samples in a photostability chamber.

-

-

Control Samples: Prepare a "time zero" sample by diluting the stock solution. Prepare a control sample (stock solution kept at 2-8°C) to be analyzed alongside the stressed samples.

-

Incubation: Incubate the samples for the specified duration and temperature.

-

Neutralization (for Hydrolysis): After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. This step is crucial to halt the degradation reaction before analysis.

-

Analysis: Analyze all samples (stressed, control, and time-zero) using a stability-indicating HPLC method.

Self-Validation: The comparison against the "time zero" and control samples allows for accurate calculation of the percentage degradation and ensures that any observed changes are due to the stress condition and not sample handling or storage. A mass balance calculation (Assay % + Total Impurities %) approaching 100% helps validate that all major degradants are being detected.[8]

Potential Degradation Pathways

While specific degradation pathways for this compound must be confirmed experimentally (e.g., via LC-MS), the chemistry of the thiophene ring suggests potential vulnerabilities. The sulfur atom is susceptible to oxidation, potentially forming a sulfoxide or sulfone.[6] Furthermore, electrophilic attack on the electron-rich thiophene ring could occur under harsh acidic conditions.

Caption: Potential degradation pathways for this compound.

Stability-Indicating Analytical Method: RP-HPLC

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the active ingredient without interference from any degradants, impurities, or excipients.[9][10] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse technique for this purpose.

Protocol for HPLC Method Development

Causality: The goal is to achieve baseline separation between the main this compound peak and all peaks corresponding to degradation products. A C18 column is a versatile starting point due to its hydrophobic stationary phase, which is well-suited for retaining nonpolar molecules like this compound. A gradient elution (changing the mobile phase composition over time) is often necessary to elute both the parent compound and its potentially more polar degradants within a reasonable runtime.

Initial Method Parameters:

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Good starting point for retaining nonpolar analytes.[9][11] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure sharp peak shape for acidic/basic analytes. |

| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier with good UV transparency. |

| Gradient | Start at 40% B, ramp to 90% B over 20 min, hold for 5 min, return to initial | A shallow gradient allows for the separation of closely eluting peaks. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[9] |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Detection (UV) | 280 nm | Wavelength where thiophene derivatives often show strong absorbance.[9] |

| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

Method Validation (as per ICH Q2(R1)): Once developed, the method must be validated for:

-

Specificity: Proven by analyzing forced degradation samples and demonstrating peak purity using a Diode Array Detector (DAD).

-

Linearity: A linear relationship between concentration and peak area over a defined range (e.g., 5-15 µg/mL).[9]

-

Accuracy & Precision: Ensuring the method gives correct results (accuracy) consistently (precision).[9]

-

Limit of Detection (LOD) & Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified.

-

Robustness: The method's reliability when small, deliberate changes are made to parameters (e.g., flow rate ±0.1 mL/min).

Practical Recommendations and Conclusion

Handling and Storage:

-

Based on its physical properties, this compound should be stored as a solid in a well-sealed container under refrigerated conditions (2-8°C) to minimize potential thermal degradation.

-

It should be protected from prolonged exposure to light.

Conclusion: this compound is a compound of significant interest with a favorable physicochemical profile for applications in organic synthesis. It is a solid at room temperature with good thermal stability and is readily soluble in common organic solvents.[1] However, it is susceptible to degradation under oxidative and potentially strong hydrolytic and photolytic conditions. The protocols and insights provided in this guide offer a robust framework for researchers to thoroughly characterize the solubility and stability of this compound, ensuring the generation of reliable, high-quality data essential for successful drug development and materials science innovation.

References

- Vertex AI Search. (n.d.). Unlocking Chemical Synthesis: Properties of this compound.

- CymitQuimica. (n.d.). CAS 825-55-8: this compound.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. Retrieved from [Link]

-

ChemSynthesis. (2025). This compound. Retrieved from [Link]

- ResearchGate. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc.

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

ResearchGate. (2025). Development and validation of analytical methodologies for measurement of a tiophene derivative in microemulsion systems. Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolism of this compound. Retrieved from [Link]

-

ACS Publications. (2025). A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. Retrieved from [Link]

-

YMER. (2025). STABILITY INDICATING HPLC METHOD DEVELOPMENT FOR ESTIMATION OF TADALAFIL AND FINASTERIDE. Retrieved from [Link]

-

IntechOpen. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 825-55-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C10H8S | CID 69999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. sgs.com [sgs.com]

- 9. researchgate.net [researchgate.net]

- 10. ymerdigital.com [ymerdigital.com]

- 11. benchchem.com [benchchem.com]

Introduction: The Significance of the Phenyl-Thiophene Moiety

An In-Depth Technical Guide to the Synthesis of 2-Phenylthiophene for Researchers

This compound is a heterocyclic aromatic compound that serves as a vital structural motif in medicinal chemistry and materials science.[1][2] Its unique electronic properties, stemming from the electron-rich thiophene ring coupled with a phenyl group, make it a valuable building block for synthesizing a range of complex molecules.[1] Derivatives of this compound are integral to the development of novel pharmaceuticals, agrochemicals, and high-performance organic semiconductor materials used in advanced electronics like Organic Light-Emitting Diodes (OLEDs).[1][3][4]

This guide is designed for researchers, scientists, and drug development professionals who, while experienced in chemistry, may be new to this specific synthesis. It provides a detailed, field-proven perspective on the most reliable and accessible methods for preparing this compound, focusing on the causality behind experimental choices to ensure both success and safety.

Strategic Selection of a Synthetic Pathway

For the synthesis of an aryl-heteroaryl compound like this compound, several methods exist. The choice of pathway is a critical decision dictated by factors such as the availability and cost of starting materials, reaction scale, robustness of the methodology, and safety considerations. For beginners, the most direct and reliable approach is through modern cross-coupling reactions.

This guide will focus primarily on the Suzuki-Miyaura Cross-Coupling reaction , a Nobel Prize-winning method renowned for its versatility, high yields, and tolerance of a wide range of functional groups.[5] We will also briefly discuss the Paal-Knorr Thiophene Synthesis as a classical, alternative approach to understand the fundamental construction of the thiophene ring itself.

Method 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling between an organoboron compound (in this case, phenylboronic acid) and an organohalide (2-bromothiophene or 2-iodothiophene).[5][6] It is the industry-standard method for creating C(sp²)-C(sp²) bonds.

The "Why": Understanding the Catalytic Cycle

The reaction's efficacy hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is key to troubleshooting and optimizing the reaction.

-

Oxidative Addition : The active Pd(0) catalyst inserts itself into the carbon-halogen bond of the 2-halothiophene. This is often the rate-determining step and converts Pd(0) to a Pd(II) complex.[6][7] The reactivity of the halide is crucial here, with the bond strength dictating the ease of this step (C-I > C-Br > C-Cl).[8]

-

Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base (e.g., K₂CO₃, K₃PO₄).[9] The base forms a boronate species, which enhances the nucleophilicity of the phenyl group, facilitating its transfer to the electrophilic Pd(II) center.[7][9]

-

Reductive Elimination : The two organic groups (phenyl and thienyl) on the palladium complex couple and are expelled, forming the desired this compound product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5][6]

Visualizing the Mechanism: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for Suzuki-Miyaura couplings.[10][11]

Materials & Reagents

| Reagent/Solvent | Molar Mass ( g/mol ) | Example Amount | Moles (mmol) | Key Role |

| 2-Bromothiophene | 163.04 | 1.63 g | 10.0 | Electrophile |

| Phenylboronic Acid | 121.93 | 1.46 g | 12.0 | Nucleophile (1.2 eq) |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.347 g | 0.3 (3 mol%) | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | Base (2.0 eq) |

| 1,2-Dimethoxyethane (DME) | 90.12 | 40 mL | - | Organic Solvent |

| Water | 18.02 | 10 mL | - | Co-solvent for Base |

Step-by-Step Methodology

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromothiophene (10.0 mmol), phenylboronic acid (12.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.3 mmol), and potassium carbonate (20.0 mmol).

-

Scientist's Insight: Using a slight excess (1.2 equivalents) of the boronic acid helps to drive the reaction to completion, compensating for any potential side reactions like protodeboronation. The catalyst loading of 3 mol% is a robust starting point for this type of coupling.[10]

-

-

Solvent Addition & Degassing : Add 1,2-dimethoxyethane (40 mL) and water (10 mL). Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes.

-

Causality: Degassing is critical. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, halting the catalytic cycle. The biphasic DME/water system is effective because it dissolves both the organic substrates and the inorganic base.[12]

-

-

Reaction Execution : Under a positive pressure of nitrogen, heat the reaction mixture to 80-85 °C using an oil bath. Stir vigorously for 12-16 hours.

-

Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking a small aliquot from the reaction mixture. The disappearance of the 2-bromothiophene starting material indicates completion.

-

-

Workup : After cooling to room temperature, dilute the mixture with water (50 mL) and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification (Primary) : Combine the organic layers, wash with brine (50 mL) to remove residual water, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (Secondary) : The crude product, a yellowish oil or solid, can be further purified.

-

Column Chromatography : Purify on a silica gel column using hexane or petroleum ether as the eluent to afford the product as a colorless oil which solidifies upon standing.[10]

-

Vacuum Distillation : For larger scales, the crude residue can be distilled under vacuum (b.p. 140 °C at 3 mmHg) to yield pure this compound.[13]

-

Method 2: Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for forming five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds.[14][15] To synthesize this compound via this route, the required starting material would be 1-phenyl-1,4-butanedione .

The "Why": Understanding the Mechanism

The reaction involves the condensation of the 1,4-dicarbonyl with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[14][16] These reagents serve a dual purpose: they act as both a source of sulfur and a powerful dehydrating agent to drive the final cyclization and aromatization.[15][16]

The proposed mechanism involves the initial conversion of the carbonyl oxygens to thiocarbonyls, followed by enolization (or thioenolization) and intramolecular cyclization, and finally dehydration to form the aromatic thiophene ring.[15][17]

Visualizing the Mechanism: Paal-Knorr Thiophene Synthesis

Caption: A simplified workflow for the Paal-Knorr thiophene synthesis.

Conceptual Protocol

-

Reaction Setup : A mixture of 1-phenyl-1,4-butanedione and phosphorus pentasulfide (or Lawesson's reagent) in an anhydrous high-boiling solvent like toluene or xylene is prepared in a flask equipped for heating under reflux.

-

Execution : The mixture is heated to reflux for several hours.

-

Safety Warning : This reaction vigorously produces hydrogen sulfide (H₂S), a highly toxic and flammable gas with the smell of rotten eggs.[14] The entire procedure MUST be conducted in a well-ventilated fume hood.

-

-

Workup & Purification : After cooling, the reaction is carefully quenched, typically with an aqueous base solution. The product is then extracted with an organic solvent, dried, and purified by distillation or chromatography.

While historically significant, the harsh conditions and the generation of toxic H₂S make the Paal-Knorr synthesis less favorable than the Suzuki coupling for beginners.

Product Characterization and Data

Pure this compound is a white to light beige crystalline solid at room temperature.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₈S | [1][18] |

| Molecular Weight | 160.24 g/mol | [1][19] |

| Melting Point | 34-36 °C | [1][19] |

| Boiling Point | ~256 °C (at 760 mmHg) | [1][19] |

| Appearance | White to light beige crystalline solid | [1] |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz) : The spectrum will show characteristic signals for the phenyl protons (multiplets between ~7.2-7.6 ppm) and the three thiophene protons (doublets of doublets between ~7.0-7.3 ppm).[20]

-

¹³C NMR : Will show distinct signals for the 10 carbons in the molecule.[18]

-

Mass Spectrometry (GC-MS) : The molecular ion peak (M⁺) will be observed at m/z = 160.[18]

Core Safety & Handling

-

Personal Protective Equipment (PPE) : Always wear safety glasses with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[21][22]

-

Flammability : Thiophene and many organic solvents (diethyl ether, DME, hexane) are highly flammable.[3][23] All operations should be performed away from ignition sources in a chemical fume hood.[3][21]

-

Reagent Toxicity : Handle organohalides, palladium catalysts, and boronic acids with care. Avoid inhalation and skin contact.[21] Consult the Safety Data Sheet (SDS) for each chemical before use.[22][23]

-

Waste Disposal : Dispose of all chemical waste, especially heavy-metal-containing residues from the palladium catalyst, in accordance with institutional and local regulations.[21][24]

Conclusion

For the beginner-to-intermediate chemist, the Suzuki-Miyaura cross-coupling offers a highly reliable, efficient, and versatile pathway to this compound. Its mild conditions and broad substrate scope have made it a cornerstone of modern organic synthesis. By understanding the fundamental principles of the catalytic cycle and adhering to rigorous experimental and safety protocols, researchers can confidently and successfully synthesize this important molecular scaffold for applications in drug discovery and beyond.

References

-

Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

Quora. What is the Paal-Knorr synthesis of a thiophene mechanism?. [Link]

-

Química Organica.org. Paal–Knorr synthesis of thiophene. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

SlideShare. Synthesis of Furan and Thiophene. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PrepChem.com. Synthesis of this compound. [Link]

-

LookChem. Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69999, this compound. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Autechaux. Unlocking Chemical Synthesis: Properties of this compound. [Link]

-

ResearchGate. Figure S3. 1 H NMR spectrum (400 MHz, CDCl 3 ) of this compound (3b). [Link]

-

Organic Chemistry Portal. Thiophene synthesis. [Link]

-

Organic Syntheses. 2-thiophenethiol. [Link]

-

J&K Scientific LLC. Suzuki Cross-Coupling. [Link]

-

ResearchGate. Paal thiophene synthesis. [Link]

-

ChemSynthesis. This compound. [Link]

- Google Patents. Process for production of 2-thiophene aldehydes.

-

PubMed Central (PMC). Therapeutic importance of synthetic thiophene. [Link]

-

ResearchGate. Metabolism of this compound. [Link]

- Google Patents. A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.

-

Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

-

ResearchGate. (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. [Link]

-

ACS Publications. Bioactivation Potential of Thiophene-Containing Drugs. [Link]

-

Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. [Link]

-

Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 825-55-8: this compound | CymitQuimica [cymitquimica.com]

- 3. Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024 [quinoline-thiophene.com]

- 4. Page loading... [guidechem.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. prepchem.com [prepchem.com]

- 14. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 15. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 16. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 17. Paal–Knorr synthesis of thiophene [quimicaorganica.org]

- 18. This compound | C10H8S | CID 69999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chemsynthesis.com [chemsynthesis.com]

- 20. researchgate.net [researchgate.net]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. fishersci.com [fishersci.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to 2-Phenylthiophene Derivatives

Introduction: The Significance of the 2-Phenylthiophene Scaffold

In the vast landscape of heterocyclic chemistry, the this compound scaffold has emerged as a privileged structure of remarkable versatility. Comprising a sulfur-containing, five-membered aromatic thiophene ring directly coupled to a phenyl group, this deceptively simple molecule is a cornerstone for innovation in both medicinal chemistry and materials science.[1][2] Its unique electronic properties, arising from the conjugated π-system spanning both aromatic rings, combined with its synthetic tractability, make it an ideal platform for developing a vast array of functional derivatives.[3][4]

This guide provides an in-depth exploration of this compound derivatives, moving from their fundamental physicochemical properties and synthesis to their high-impact applications. We will examine the causal relationships between molecular structure and function, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties: The Foundation of Functionality

The utility of this compound derivatives is intrinsically linked to their electronic and photophysical characteristics. The fusion of the electron-rich thiophene ring with the phenyl group creates a conjugated system that governs their behavior.[2]

-

Electronic Structure and Conjugation: The π-electron systems of the thiophene and phenyl rings are delocalized across the C-C single bond that connects them. This extended conjugation lowers the HOMO-LUMO energy gap, which is a critical factor for applications in organic electronics.[5] The degree of conjugation, and thus the electronic properties, can be precisely tuned by adding electron-donating or electron-withdrawing substituents to either ring.

-

Photophysical Properties: Many this compound derivatives exhibit strong fluorescence.[3] The absorption and emission wavelengths are highly sensitive to the substitution pattern and the surrounding environment. This tunability makes them excellent candidates for fluorescent probes and as active components in Organic Light-Emitting Diodes (OLEDs).[3][4] The introduction of heavy atoms or specific functional groups can also promote intersystem crossing, leading to phosphorescence and applications in photodynamic therapy.[5]

Synthesis of the this compound Core: Building the Scaffold

The construction of the this compound core is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods offer high yields, functional group tolerance, and regiochemical control.

Suzuki-Miyaura Cross-Coupling: The Workhorse Reaction

The Suzuki-Miyaura reaction is the most prevalent method due to its mild reaction conditions, the commercial availability of a vast library of boronic acids, and the non-toxic nature of its boron-containing byproducts.[6]

Causality: The choice of a Suzuki coupling is often driven by its robustness. The palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the coupling between an aryl halide (like 2-bromothiophene) and an aryl boronic acid (like phenylboronic acid) in the presence of a base.[6][7] The base is crucial for the transmetalation step, activating the boronic acid for transfer to the palladium center.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis[6][8]

-

Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

-

Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the pure this compound derivative.

Applications in Medicinal Chemistry: A Scaffold for Bioactivity

The this compound moiety is a bioisostere of biphenyl and other aromatic systems, allowing it to interact with various biological targets while offering unique physicochemical properties.[8] This has led to its incorporation into numerous therapeutic agents.

Anticancer Agents

Thiophene derivatives have shown significant potential as anticancer agents, acting through mechanisms such as enzyme inhibition and DNA binding.[9][10][11][12]

-

Mechanism of Action: Certain glycosylated 2-phenyl-benzo[b]thiophenes have been shown to bind to DNA and exhibit cytotoxicity against several cancer cell lines at low micromolar concentrations.[9] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents are critical for both DNA binding affinity and cytotoxic effects.[9] For example, some derivatives act as Topoisomerase II (TopoII) inhibitors, a key target in cancer therapy.[13]

-

Structure-Activity Relationship (SAR): Studies on 2,5-biaryl-3-hexylthiophenes found that derivatives like 3-hexyl-2,5-bis(4-(methylthio)phenyl)thiophene showed potent activity against 4T1 breast cancer cells, while 2,5-bis(4-methylphenyl)-3-hexylthiophene was most active against MCF-7 cells.[6] This highlights how subtle changes to the phenyl ring substituent can drastically alter potency and selectivity.[6]

Anti-inflammatory and Enzyme Inhibitors

The scaffold is also prominent in the development of anti-inflammatory drugs and specific enzyme inhibitors.[11] For instance, novel 2-amino-3-carboxy-4-phenylthiophenes have been identified as potent and selective inhibitors of atypical protein kinase C (aPKC), a target implicated in inflammation and vascular permeability.[14][15] SAR studies in this series demonstrated that electron-donating groups on the 4-phenyl moiety were crucial for inhibitory activity, with the most effective compounds showing EC50 values in the low nanomolar range in cellular assays.[15]

Table 1: Summary of Bioactivity for Selected this compound Derivatives

| Derivative Class | Therapeutic Area | Target/Mechanism | Key SAR Finding | Reference |

| Glycosylated Benzo[b]thiophenes | Anticancer | DNA Binding, Cytotoxicity | Amino sugar moiety enhances activity | [9] |

| 2,5-Biaryl-3-hexylthiophenes | Anticancer | Cytotoxicity | Substituents on phenyl rings dictate potency and selectivity | [6] |

| 2-Amino-3-carboxy-4-phenylthiophenes | Anti-inflammatory | aPKC Inhibition | Electron-donating groups on the C-4 aryl moiety are required | [14][15] |

Applications in Materials Science: Building Blocks for Organic Electronics

The rigid, planar, and conjugated nature of this compound derivatives makes them exceptional candidates for organic semiconductors, finding use in OLEDs, Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[3][4][16]

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, these materials can function as hole-transporting layers (HTLs), electron-transporting layers (ETLs), or as the emissive layer (EML) itself.[16] Their high charge carrier mobility facilitates the efficient movement of electrons and holes, while their tunable fluorescence allows for the generation of light across the visible spectrum.[17]

Organic Field-Effect Transistors (OFETs)

For OFETs, the ability of this compound derivatives to self-assemble into ordered, crystalline structures is paramount.[18] This structural organization, particularly the π-π stacking between adjacent molecules, creates efficient pathways for charge transport, which is essential for high-performance transistors.[19] The synthetic versatility of these compounds allows for precise control over their molecular structure to optimize these packing arrangements and enhance charge carrier mobility.[19] Thiophene-based materials like poly(3-hexylthiophene) (P3HT) are benchmarks in the OFET field due to their high charge carrier mobility and excellent on/off ratios.[18]

Essential Characterization Techniques

A thorough characterization is essential to confirm the structure and purity of synthesized derivatives and to understand their properties.

-

Structural Confirmation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) are indispensable for verifying the chemical structure and molecular weight of the synthesized compounds.[20][21][22] Fourier-Transform Infrared (FT-IR) spectroscopy helps identify key functional groups.[21][22]

-

Photophysical Analysis: UV-Visible Spectroscopy is used to determine the absorption properties and calculate the HOMO-LUMO gap. Fluorescence Spectroscopy measures the emission spectrum and quantum yield, which are critical for optoelectronic applications.

-

Electrochemical Analysis: Cyclic Voltammetry (CV) is used to determine the oxidation and reduction potentials, providing direct insight into the HOMO and LUMO energy levels.

Future Outlook and Challenges

The field of this compound derivatives continues to evolve rapidly. In medicinal chemistry, the focus is on developing derivatives with higher potency and selectivity while minimizing off-target effects and toxicity.[23] This involves creating more complex structures and exploring novel biological targets. In materials science, the primary challenges are to improve the efficiency, stability, and lifetime of organic electronic devices.[24] Future work will likely focus on creating novel polymeric and dendritic structures based on the this compound core to enhance performance and enable new applications in flexible and wearable electronics.[19]

References

- Synthesis, Characterization of thiophene derivatives and its biological applications. (n.d.). Google AI.

- Structure-activity relationships in glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans as DNA binding and potential antitumor agents. (2011). PubMed.

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Google AI.

- Benchmarking the Photophysical Properties of 2-[3-(bromomethyl)phenyl]thiophene Derivatives: A Comparative Guide. (n.d.). Benchchem.

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Zenodo.

- Synthesis of this compound. (n.d.). PrepChem.com.

- Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impactfactor.

- Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. (2013). PubMed Central.

- What is the application of this compound?. (n.d.). Guidechem.

- Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. (n.d.). PubMed.

- Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021). YouTube.

- CAS 825-55-8: this compound. (n.d.). CymitQuimica.

- Synthesis and Characterization of the Novel Thiophene Derivatives. (2019). ResearchGate.

- Therapeutic importance of synthetic thiophene. (n.d.). PubMed Central.

- Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (n.d.). MDPI.

- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central.

- Structure and structure–activity relationship of compounds 1 and 2.. (n.d.). ResearchGate.

- (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. (2025). ResearchGate.

- Metabolism of this compound (adapted from Dansette and others 2005). (n.d.). ResearchGate.

- (PDF) NICKEL-CATALYZED SUZUKI-MIYAURA CROSS- COUPLING REACTIONS: ONE-POT SYNTHESIS OF 2- ARYLTHIOPHENES. (2020). ResearchGate.

- (PDF) for OLED and OFET Applications. (2022). ResearchGate.

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (n.d.). ResearchGate.

- Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.

- Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives.. (n.d.). ResearchGate.

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (n.d.). Cognizance Journal of Multidisciplinary Studies.

- Proceedings Paper Synthesis of new thiophenic derivatives † Hadjer Missoum1. (2022). Sciforum.

- Unlocking Chemical Synthesis: Properties of this compound. (n.d.). Unknown Source.

- This compound. (n.d.). Chem-Impex.

- Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central.

- The New Era of Organic Field-Effect Transistors: Hybrid OECTs, OLEFETs and OFEWs. (n.d.). Unknown Source.

- Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy. (n.d.). RSC Publishing.

- Optimizing OFET Performance with High-Quality Thiophene Derivatives. (n.d.). Unknown Source.

- In-operando characterizations of oligothiophene OFETs: controlling the structure-property relationships at the nanoscale. (2025). PubMed Central.

- Performance Showdown: 3-Acetylthiophene Derivatives in OFETs vs. OLEDs. (n.d.). Benchchem.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 825-55-8: this compound | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships in glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans as DNA binding and potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. impactfactor.org [impactfactor.org]

- 11. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]